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Compound of Interest

Compound Name: Ethyl 2-chlorotetrafluoropropionate

CAS No.: 5829-03-8

Cat. No.: B1333745

Get Quote

Ethyl 2-chlorotetrafluoropropionate (CAS 5829-03-8) is a highly specialized organofluorine

building block characterized by its unique stereoelectronic profile. Featuring a trifluoromethyl

group, an alpha-fluorine, an alpha-chlorine, and an ester moiety, this compound serves as a

critical intermediate in the design of advanced agrochemicals, pharmaceuticals, and fluorinated

materials.

This whitepaper provides an in-depth analysis of its chemical reactivity, mechanistic pathways,

and field-proven experimental protocols, empowering researchers to leverage this molecule in

complex synthetic workflows.

Structural Characteristics and Electronic Profile
The reactivity of Ethyl 2-chlorotetrafluoropropionate (

) is governed by the intense electron-withdrawing effects of its perfluoroalkyl environment.

Electrophilic Carbonyl Center: The combined inductive pull of the
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group and the alpha-halogen atoms (

,

) severely depletes electron density at the ester carbonyl. This renders the carbonyl highly
susceptible to nucleophilic acyl substitution, allowing reactions like ammonolysis to proceed
rapidly even at cryogenic temperatures.

Alpha-Carbon Reactivity: The

bond at the alpha position differentiates this molecule from fully fluorinated analogs (like ethyl
pentafluoropropionate). While standard

displacement is sterically and electronically hindered by the adjacent

and

groups, the

bond can be selectively activated via radical pathways or metal-insertion (Reformatsky-type
reactions) for carbon-carbon bond formation.

Quantitative Data Summary
To facilitate experimental planning, the core physical and structural properties of Ethyl 2-
chlorotetrafluoropropionate are summarized below:
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Property Value / Description

Chemical Name Ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate

CAS Registry Number 5829-03-8 [1]

Molecular Formula

Molecular Weight 208.54 g/mol [2]

MDL Number MFCD00155714 [3]

Physical State Colorless liquid

Purity Standard
Typically

97% (Commercial grade) [4]

Primary Synthesis: Hexafluoropropene Epoxide
(HFPO) Ring Opening
The most authoritative and scalable method for synthesizing Ethyl 2-
chlorotetrafluoropropionate involves the nucleophilic ring-opening of hexafluoropropene

epoxide (HFPO) in the presence of anhydrous hydrogen chloride and ethanol [5].

Mechanistic Causality
The reaction is not a simple esterification. The causality of the transformation follows a precise

sequence:

Regioselective Attack: The chloride ion (from anhydrous HCl) acts as a nucleophile,

attacking the secondary carbon (C2) of the HFPO ring. This regioselectivity is driven by the

ability of the adjacent

group to stabilize the developing negative charge on the epoxide oxygen.

Elimination: The resulting alkoxide intermediate rapidly collapses, expelling a fluoride ion to

generate the highly reactive intermediate, 2-chlorotetrafluoropropionyl fluoride (

).
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Trapping: The transient acid fluoride is immediately intercepted by the bulk ethanol solvent,

yielding the final ester product.

HFPO
(Epoxide)

Nucleophilic Attack
at C2 (Secondary Carbon)

Anhydrous HCl
+ Ethanol

Intermediate:
Acid Fluoride Formation

 -F⁻

Ethyl 2-chloro-
tetrafluoropropionate

 +EtOH
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Synthesis pathway of Ethyl 2-chlorotetrafluoropropionate via HFPO ring opening.

Experimental Protocol: Synthesis of Ethyl 2-
Chlorotetrafluoropropionate
Self-validating note: The continuous boiling and subsequent cessation of reflux at room

temperature serves as a visual indicator of complete epoxide consumption.

Apparatus Setup: Equip a 1-liter reaction flask with a mechanical stirrer and a highly efficient

condenser cooled with a solid carbon dioxide-ethanol mixture (-78°C).

Reagent Charging: Cool the flask to -30°C. Charge the vessel with 500 mL of absolute

ethanol and 40 g (1.1 mol) of anhydrous hydrogen chloride.

Epoxide Addition: Slowly introduce 60 g (0.36 mol) of hexafluoropropene epoxide (HFPO)

into the chilled mixture.

Reaction Progression: Allow the solution to boil at its own temperature. The reaction is

complete when the reflux ceases at room temperature (approximately 9 hours).

Workup: Pour the crude reaction mixture into 1.5 L of distilled water to quench unreacted HCl

and HF byproducts.

Isolation: Separate the dense organic layer, wash it thoroughly with water to remove residual

ethanol, and dry over anhydrous sodium sulfate (

).

Purification: Carefully fractionate the dried organic layer under vacuum to isolate pure Ethyl
2-chlorotetrafluoropropionate [5].

Core Reactivity Profiles
The dual-functional nature of the molecule allows for orthogonal reactivity depending on the

chosen reagents and conditions.
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Ester Carbonyl Transformations: Ammonolysis
Due to the extreme electrophilicity of the carbonyl carbon, Ethyl 2-
chlorotetrafluoropropionate undergoes aminolysis and ammonolysis at exceptionally rapid

rates, often requiring cryogenic control to prevent uncontrolled exotherms.
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Orthogonal reactivity map of Ethyl 2-chlorotetrafluoropropionate.

Experimental Protocol: Cryogenic Ammonolysis
Self-validating note: The formation of a crystalline solid directly from the ether solution confirms

the successful conversion of the liquid ester to the primary amide.

Preparation: Dissolve 1 equivalent of Ethyl 2-chlorotetrafluoropropionate in anhydrous

diethyl ether.

Cooling: Submerge the reaction flask in a Dry Ice/acetone bath to bring the internal

temperature to -78°C.

Ammonia Addition: Slowly bubble anhydrous ammonia gas (
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) into the ethereal solution. The reaction is immediate and highly exothermic; the cryogenic
bath is strictly required to prevent solvent flash-boiling.

Isolation: Once the addition is complete, allow the mixture to warm slightly, then evaporate

the solvent and volatile byproducts (ethanol, excess ammonia) under a slight vacuum.

Crystallization: Extract the crude residue with boiling carbon tetrachloride (

) and allow it to crystallize. This yields 2-chlorotetrafluoropropionamide in nearly quantitative
yield (Melting Point: 92–92.5°C) [5].

Alpha-Halogen Reactivity
While the ester group handles standard acyl transfers, the alpha-chlorine atom is the gateway

to extending the carbon framework. Because the

bond is weaker than the surrounding

bonds, it can be selectively cleaved using single-electron transfer (SET) reagents. Researchers
frequently utilize zinc or copper mediators to form zinc-enolate equivalents (Reformatsky
reagents), which can subsequently be trapped by aldehydes or imines to synthesize complex,
heavily fluorinated building blocks for drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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